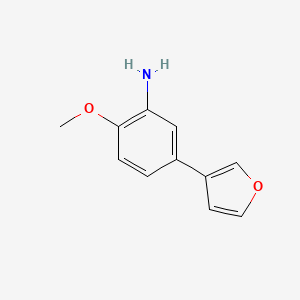

5-(Furan-3-yl)-2-methoxyaniline

Description

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

5-(furan-3-yl)-2-methoxyaniline |

InChI |

InChI=1S/C11H11NO2/c1-13-11-3-2-8(6-10(11)12)9-4-5-14-7-9/h2-7H,12H2,1H3 |

InChI Key |

UOKJORGQYJPEOO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Furan 3 Yl 2 Methoxyaniline

Precursor Synthesis and Functionalization

The initial and critical phase in the synthesis involves the preparation of the furan (B31954) and aniline (B41778) building blocks, each appropriately functionalized to facilitate the subsequent coupling reaction.

The furan moiety is a common heterocycle in many natural products and pharmaceutically active compounds. nih.gov For the synthesis of the target molecule, a furan-3-yl group must be prepared in a form suitable for cross-coupling, most commonly as a boronic acid or its ester derivative.

Furan-3-boronic acid is a commercially available and widely used building block for this purpose. synthonix.comoakwoodchemical.comthermofisher.com Its availability simplifies the synthetic process, eliminating the need for its de novo synthesis. The stability of organoboron compounds, particularly potassium organotrifluoroborates, is a significant advantage in Suzuki-Miyaura reactions. nih.gov Potassium organotrifluoroborates are often preferred as they are less prone to protodeboronation compared to their boronic acid counterparts and are easily prepared from the corresponding boronic acid using potassium hydrogen fluoride (B91410) (KHF₂). nih.gov While furan-2-ylboronic acid is known to be susceptible to rapid protodeboronation, furan-3-ylboronic acid has been used effectively in cross-coupling reactions. nih.gov

The aniline portion of the target molecule requires a halogen substituent at the 5-position to serve as the electrophilic partner in the cross-coupling reaction. The logical precursor is, therefore, 5-bromo-2-methoxyaniline (B1307452). This compound is commercially available, though synthetic routes for its preparation are also well-documented. sigmaaldrich.com

A common laboratory-scale synthesis of 4-bromo-2-methoxyaniline (B48862) involves the bromination of 2-methoxyaniline (o-anisidine) using a reagent like 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) in a suitable solvent such as methylene (B1212753) chloride at low temperatures. prepchem.com This method provides the desired product in high yield. prepchem.com The presence of the methoxy (B1213986) and amino groups on the aniline ring directs the electrophilic bromination to the desired position.

Cross-Coupling Approaches

With the functionalized furan and aniline precursors in hand, the central carbon-carbon bond formation is typically accomplished using a transition metal-catalyzed cross-coupling reaction.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming C-C bonds, particularly between sp²-hybridized carbon atoms, such as those in aryl-aryl linkages. researchgate.netlibretexts.org The reaction involves the coupling of an organoboron compound (the furan-3-ylboronic acid) with an organohalide (the 5-bromo-2-methoxyaniline) in the presence of a palladium or nickel catalyst and a base. libretexts.orgyoutube.com The general catalytic cycle consists of three main steps: oxidative addition of the organohalide to the metal center, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgyoutube.comvu.nl

The choice of catalyst and associated ligands is paramount to the success of the Suzuki-Miyaura coupling.

Palladium Catalysts: Palladium-based catalysts are the most extensively used for Suzuki-Miyaura reactions due to their high efficiency and functional group tolerance. researchgate.netyoutube.com Simple palladium salts like palladium(II) acetate (B1210297) (Pd(OAc)₂) or pre-formed complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common catalyst precursors. researchgate.netvu.nl The efficacy of the palladium catalyst is heavily influenced by the choice of ligand. Electron-rich and bulky phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and specialized biaryl phosphine ligands (e.g., RuPhos), are known to facilitate the oxidative addition step and promote high catalytic activity, even with challenging substrates like aryl chlorides. nih.govlibretexts.org

Nickel Catalysts: As a more cost-effective and earth-abundant alternative to palladium, nickel catalysis has gained significant attention. nih.govacs.org Nickel catalysts have proven effective for a wide range of cross-coupling reactions, including the formation of biaryl and heterobiaryl frameworks. acs.orgnih.gov Commercially available and air-stable precatalysts like bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂) are particularly useful. acs.orgnih.govorgsyn.orgorgsyn.org These systems have demonstrated high yields in the coupling of heterocyclic boronic acids with aryl halides. acs.orgnih.gov The development of novel ligands, such as ProPhos, which features a pendant hydroxyl group, has been shown to facilitate the turnover-limiting transmetalation step in nickel-catalyzed Suzuki-Miyaura couplings. nih.gov

| Catalyst Precursor | Ligand | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | RuPhos | Furan-2-yltrifluoroborate and 4-bromobenzonitrile | Effective for coupling of furan derivatives prone to protodeboronation. | nih.gov |

| NiCl₂(PCy₃)₂ | PCy₃ (part of complex) | 5-Bromopyrimidine and 3-furanylboronic acid | Cost-effective nickel catalyst, high yield (83%) in t-amyl alcohol. | orgsyn.orgorgsyn.org |

| Pd(PPh₃)Cl₂ | PPh₃ (part of complex) | 3-Bromofuranone and various arylboronic acids | Used in a biphasic toluene-water system with a phase transfer agent. | researchgate.net |

| Na₂PdCl₄ | Disulfonated dicyclohexylfluorenylphosphine | Furan-3-ylboronic acid and activated N-heteroaryl chlorides | Efficient for coupling of heteroaryl chlorides at elevated temperatures. | nih.gov |

Fine-tuning the reaction conditions is crucial for maximizing the yield and purity of the desired product.

Solvents: The choice of solvent can significantly impact reaction rates and yields. Traditional solvents for Suzuki-Miyaura couplings include toluene, 1,4-dioxane, and dimethylformamide (DMF). vu.nlmdpi.com More recently, there has been a shift towards using "greener" solvents that are more environmentally benign. acs.org Alcohols, such as tert-amyl alcohol, have been shown to be excellent media for nickel-catalyzed couplings of heterocyclic substrates. acs.orgnih.govorgsyn.orgorgsyn.orgresearchgate.net Aqueous solvent systems, for instance, a mixture of ethanol (B145695) and water or n-butanol and water, have also been employed successfully, often leading to enhanced reaction rates and simplified product isolation. nih.govacs.orgnih.gov

Bases: A base is essential for the activation of the organoboron species and to facilitate the transmetalation step. libretexts.org The choice of base can influence the outcome of the reaction. Inorganic bases are most commonly used, with potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) being frequent choices. orgsyn.orgmdpi.comnih.gov The strength and solubility of the base can affect the reaction kinetics; for example, K₃PO₄ is a strong base often used in nickel-catalyzed couplings, while K₂CO₃ is a milder base commonly used in palladium-catalyzed systems. orgsyn.orgmdpi.com

Temperature: The reaction temperature is another critical parameter. While many modern catalyst systems are designed to operate at room temperature, heating is often required to drive the reaction to completion, particularly with less reactive substrates like aryl chlorides. nih.gov Temperatures typically range from ambient to refluxing conditions of the chosen solvent (e.g., 70-120 °C). orgsyn.orgnih.gov Optimization studies often involve screening various temperatures to find the ideal balance between reaction rate and prevention of side reactions or catalyst decomposition. rsc.orgcovasyn.com

| Parameter | Condition | Effect/Observation | Reference |

|---|---|---|---|

| Solvent | t-Amyl Alcohol | Demonstrated as an effective "green" solvent for Ni-catalyzed couplings of heterocycles. | acs.orgnih.govorgsyn.org |

| Solvent | EtOH/H₂O | Aqueous-organic mixture that can enhance reaction rates and simplify workup. | nih.gov |

| Solvent | Toluene | A standard organic solvent, often used for palladium-catalyzed reactions. | vu.nl |

| Base | K₃PO₄ | A strong base, highly effective in Ni-catalyzed couplings, often used in excess. | orgsyn.orgorgsyn.org |

| Base | K₂CO₃ | A common, milder base for Pd-catalyzed reactions in aqueous or organic media. | mdpi.com |

| Base | Cs₂CO₃ | An effective base, sometimes providing superior results to other carbonate bases. | nih.gov |

| Temperature | 70 °C | A modified, lower temperature used to accommodate a wider variety of substrates. | nih.gov |

| Temperature | 120 °C | Higher temperature used for less reactive substrates to ensure reaction completion. | orgsyn.org |

Suzuki-Miyaura Coupling Strategies for Furan-Aniline Linkage

Regioselectivity and Yield Enhancement

The regioselectivity and enhancement of reaction yields are critical considerations in the synthesis of disubstituted aromatic compounds like 5-(furan-3-yl)-2-methoxyaniline. In the context of Suzuki-Miyaura cross-coupling, a plausible and widely used method for this synthesis would involve the reaction of a halosubstituted aniline derivative with a furanboronic acid, or vice versa.

For the synthesis of 5-(furan-3-yl)-2-methoxyaniline, a likely pathway is the Suzuki-Miyaura coupling of 5-bromo-2-methoxyaniline with 3-furanylboronic acid. The regioselectivity in such reactions is generally high as the positions of the coupling partners are pre-defined by the substitution pattern of the starting materials. However, in cases where polyhalogenated precursors are used, the site of the reaction is influenced by several factors. For instance, in dihalopyridines, the inherent polarization of the ring system makes certain positions more electrophilic and thus more reactive. nih.gov The choice of catalyst, ligands, and reaction conditions can also be modulated to control the regioselectivity. For example, ligand-dependent selectivity has been observed in the coupling of 2,4-dichloropyridine (B17371) with phenylboronic acid. nih.gov

Yield enhancement in Suzuki-Miyaura couplings is often achieved by careful optimization of the reaction parameters. The choice of base is crucial, with potassium phosphate (K₃PO₄) often proving effective, sometimes providing significantly better conversions than weaker bases. researchgate.net The solvent system also plays a vital role; for instance, a mixture of 1,4-dioxane, toluene, and water has been used to minimize the decomposition of boronic acids. acs.org In some cases, the source of the palladium catalyst, such as different types of palladium on carbon (Pd/C), can significantly impact the reaction's outcome. acs.org Furthermore, for challenging couplings, the use of anhydrous conditions and specific activators like dicyclohexylamine (B1670486) can prevent side reactions such as deboronation. acs.org It has been noted that boronic acids and pinacol (B44631) esters with electron-donating groups tend to result in good yields, whereas those with electron-withdrawing moieties may lead to lower yields. mdpi.com

Table 1: Factors Influencing Regioselectivity and Yield in Suzuki-Miyaura Couplings

| Factor | Influence | Example | Citation |

|---|---|---|---|

| Electronic Effects | The intrinsic polarization of heteroaromatic rings can direct the reaction to a specific site. | In pyridines, the C2 and C4 positions are more electrophilic and generally more reactive than the C3 position. | nih.gov |

| Ligands | The choice of phosphine ligand on the metal catalyst can influence which halide is activated. | Q-Phos has been used to achieve selective coupling at the C4 position of 2,4-dichloropyridine. | nih.gov |

| Nature of Halide | The carbon-halogen bond strength (C-I < C-Br < C-Cl) often dictates the order of reactivity. | 5-Bromo-2-chloropyridine preferentially undergoes coupling at the more reactive C-Br bond. | nih.gov |

| Base | A suitable base is critical for the transmetalation step and can significantly improve yield. | K₃PO₄ has been shown to be a superior base in certain Suzuki reactions, leading to quantitative conversions. | researchgate.net |

| Solvent | The solvent system can affect catalyst stability and prevent side reactions. | A 1,4-dioxane/toluene/H₂O mixture can help to minimize the decomposition of boronic acids. | acs.org |

Cycloaddition and Annulation Strategies

Cycloaddition and annulation reactions offer an alternative approach to constructing the target molecule, where the aromatic aniline ring is formed in the course of the reaction.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for the formation of six-membered rings. A particularly innovative strategy involves using a furan derivative as the diene component, followed by an aromatization step to generate a substituted aromatic ring. nih.gov This approach has been successfully applied to the synthesis of substituted anilides from chitin-derived 3-acetamido-furfural. rsc.org In this process, the furan derivative reacts with a dienophile, and the resulting cycloadduct undergoes a cascade reaction, including dehydration and aromatization, to yield the aniline derivative. rsc.org This methodology provides a direct route from biomass-derived furans to nitrogen-containing aromatics. rsc.org

A plausible pathway to a precursor of 5-(furan-3-yl)-2-methoxyaniline could involve a Diels-Alder reaction of a suitably substituted furan with a dienophile, followed by subsequent chemical transformations. The formation of the aniline moiety directly from a furan diene is a key advantage of this strategy.

The reactivity of furan as a diene in Diels-Alder reactions has been extensively studied. rsc.orgresearchgate.net Compared to more reactive dienes like cyclopentadiene, furan is less reactive, and the cycloaddition is often reversible. rsc.orgnih.gov This is attributed to the aromatic character of the furan ring, which is lost during the cycloaddition. The reaction is typically thermodynamically controlled. nih.gov

The electronic nature of substituents on the furan ring significantly influences its reactivity. Electron-donating groups at either the 2- or 3-position of the furan ring have been shown to increase the reactivity of the system, while electron-withdrawing groups decrease it. rsc.orgrsc.org For instance, a computational study on the reaction of substituted furans with maleic anhydride (B1165640) showed a reactivity trend of OMe > Me > H > Cl > CF₃. nih.gov The presence of substituents also affects the endo/exo selectivity of the cycloaddition. While the reaction of unsubstituted furan with maleic anhydride is largely non-selective, the selectivity can be altered by substituents. rsc.org It has also been shown that 3-furoic acid derivatives can be reactive dienes in aqueous Diels-Alder reactions with maleimides. nih.gov Furthermore, boron-substituted furans have been investigated, and their reactivity can be tuned, for example, by using N-phenylmaleimide as the dienophile, which can lead to high yields of the cycloadducts. nih.gov

Diels-Alder Reaction Pathways Involving Furan-Derived Dienes for Aniline Formation

Regiochemical Control in Cycloaddition Processes

The Diels-Alder reaction, a [4+2] cycloaddition, stands as a powerful, atom-economic method for the construction of cyclic systems and can be instrumental in synthesizing precursors to aromatic compounds. mdpi.comnih.gov When a furan derivative acts as the diene, its reaction with a dienophile can lead to the formation of an oxa-bridged cyclohexene, which can then be aromatized. However, a significant challenge in the synthesis of specifically substituted products like 5-(Furan-3-yl)-2-methoxyaniline via cycloaddition lies in controlling the regioselectivity.

The regiochemistry of the Diels-Alder reaction between an unsymmetrically substituted furan and an unsymmetrical dienophile is governed by the electronic and steric properties of the substituents on both components. mdpi.com For C-2 substituted furans reacting with mono-substituted alkenes, the cycloaddition can result in the formation of ortho and meta regioisomers. mdpi.com Generally, the interaction between the highest occupied molecular orbital of the furan (HOMO) and the lowest unoccupied molecular orbital of the dienophile (LUMO) dictates the preferred orientation. mdpi.com Lewis acid catalysts are often employed to accelerate the reaction and enhance selectivity, although steric factors can also play a deciding role. mdpi.com For instance, DFT calculations have shown that charge interactions may favor one regioisomer while steric hindrance promotes the other. mdpi.com

Furthermore, catalytic asymmetric dearomative cycloadditions of bicyclic heteroaromatics like benzofurans have been developed, highlighting the possibility of achieving high regioselectivity (e.g., C6-C7 vs. C2-C3) by differentiating between the latent alkene subunits within the aromatic system. nih.gov While not a direct synthesis of the target molecule, these principles are fundamental. Synthesizing a 3-substituted furan attached to an aniline ring through a cycloaddition strategy would require the careful design of precursors where the subsequent aromatization step reliably yields the desired 1,3-substitution pattern between the two aromatic rings.

Multi-Component Reactions for Furan-Aniline Ring Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer a highly efficient and convergent approach to complex molecules. rsc.org This strategy is prized for its high atom- and pot-economy, operational simplicity, and ability to generate diverse molecular libraries, making it well-suited for synthesizing heterocyclic systems like furan-anilines. rsc.org

A notable example is the three-component reaction for synthesizing meta-hetarylanilines from 1,3-diketones bearing a heterocyclic substituent, acetone, and various amines. beilstein-journals.org The success of this benzannulation is dictated by the electron-withdrawing capacity of the heterocyclic group on the diketone. beilstein-journals.org While a furan-2-yl substituent was noted to result in sluggish reactions, the principle demonstrates a viable MCR pathway to substituted anilines. beilstein-journals.org Another innovative MCR involves the coupling of furans, thiols, and amines—the "FuTine" reaction—to generate N-substituted pyrroles. researchgate.netresearchgate.net This bioinspired reaction proceeds via the oxidation of furan to generate an electrophilic dialdehyde (B1249045) intermediate that reacts sequentially with a thiol and an amine under mild, often physiological, conditions. researchgate.netbohrium.com This showcases how a furan ring can be used as a linchpin to assemble complex structures involving amines.

Condensation Reactions with Furanone Precursors and Aniline Derivatives

Furanones, which are oxidized derivatives of furan, serve as versatile precursors in the synthesis of more complex heterocyclic structures. A one-pot, telescoped multicomponent reaction has been developed for the synthesis of a 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. mdpi.com This process involves the condensation of an arylglyoxal with Meldrum's acid to form a Michael acceptor, which then reacts with an indole (B1671886) (an aniline analogue). mdpi.com Subsequent cyclization and isomerization yield the furanone product. mdpi.com Such a strategy, if adapted using an aniline derivative and a suitable glyoxal, could provide a pathway to furanone-aniline structures that might be further modified to achieve the target compound.

However, the direct condensation of amines with furanones can be challenging. For instance, the synthesis of furan-3(2H)-imine derivatives through the condensation of furan-3(2H)-one with anilines is often unsuccessful due to the poor electrophilicity of the carbonyl group, which is diminished by the electron-donating effect of the adjacent ring oxygen. nih.gov A more successful approach involves the 1,4-addition of an aniline derivative to an α,β-unsaturated carbonyl moiety, which then undergoes an intramolecular cyclization to yield the furan-3(2H)-imine scaffold. nih.gov

Table 1: Synthesis of Furan-3(2H)-imine Derivatives via 1,4-Addition and Cyclization nih.gov

| Entry | Aniline Derivative | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| 1 | 4-Aminophenol | 6e | 91 | 0.5 |

| 2 | 4-Aminophenol | 6j | 94 | 0.5 |

| 3 | 4-Aminophenol | 6o | 91 | 1.0 |

Role of Catalysts and Reaction Medium in Multi-Component Pathways

The efficiency and selectivity of multi-component reactions are profoundly influenced by the choice of catalyst and reaction medium. In the three-component synthesis of meta-hetarylanilines, the use of acetic acid (30 mol%) as a catalyst was crucial for reactions involving less reactive amines, and the presence of 3 Å molecular sieves helped to drive the reaction towards completion by removing water. beilstein-journals.org For some MCRs yielding pyridine (B92270) derivatives, a base such as diisopropylethylamine (DIPEA) in a solvent like tetrahydrofuran (B95107) (THF) provided the optimal conditions. rsc.org

In the context of biomass conversion, bifunctional catalysts are key. For the amination of 5-(hydroxymethyl)furfural (5-HMF) to produce 2,5-bis(aminomethyl)furan (B21128) (BAF), a CuNiAlOx catalyst demonstrated high efficacy, highlighting the synergistic effect between copper and nickel species. researchgate.net Similarly, green routes to furan-containing diisocyanates have utilized catalysts like sodium methoxide (B1231860) (CH₃ONa) for carbamate (B1207046) synthesis and palladium on alumina (B75360) (Pd/γ-Al₂O₃) for subsequent hydrogenation steps. rsc.org Conversely, some modern MCRs are designed to be catalyst-free, such as the FuTine reaction, which proceeds efficiently in aqueous buffers, enhancing its biocompatibility and green credentials. bohrium.com

Novel and Emerging Synthetic Routes

Beyond classical methods, the synthesis of complex heterocycles is increasingly benefiting from novel technologies that offer unique reactivity and improved sustainability profiles.

Photochemical or Electrochemical Synthesis Approaches

Electrosynthesis provides a powerful alternative to conventional methods, often proceeding under mild, ambient conditions without the need for chemical oxidants or reductants. beilstein-journals.org This approach can be used to generate highly reactive intermediates in situ. For example, unstable heterodienes can be generated electrochemically at low temperatures and immediately trapped in Diels-Alder reactions. beilstein-journals.org

A prominent strategy involves intramolecular cyclization initiated by anodic oxidation. beilstein-journals.org Anodic oxidation of α-(phenylthio)acetamides in the presence of a fluoride source has been used to synthesize oxindoles. beilstein-journals.org More relevant to the furan-aniline scaffold, electrochemical oxidative intramolecular cyclization between 2-alkynylphenol derivatives and diselenides has been reported to efficiently produce a wide variety of substituted benzofurans under metal- and oxidant-free conditions. frontiersin.org The application of such a strategy, starting with a suitably substituted 2-alkynyl-anisole and an amine-containing species, could represent a future electrochemical route toward the target compound. The electrocatalytic oxidation of furan molecules like 2,5-bis(hydroxymethyl)furan (BHMF) using TEMPO-derived mediators further underscores the potential of electrosynthesis in modifying furan-based platform chemicals. nih.gov

Table 2: Electrochemical Synthesis of Selenylbenzo[b]furans frontiersin.org

| Entry | Alkynylphenol Derivative | Diselenide | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-(Phenylethynyl)phenol | Diphenyl diselenide | 3a | 95 |

| 2 | 4-Bromo-2-(phenylethynyl)phenol | Diphenyl diselenide | 3b | 98 |

| 3 | 4-tert-Butyl-2-(phenylethynyl)phenol | Bis(4-chlorophenyl) diselenide | 3h | 88 |

| 4 | 2-(Thiophen-3-ylethynyl)phenol | Diphenyl diselenide | 3q | 91 |

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly guiding the development of new synthetic routes, emphasizing the use of renewable feedstocks, atom economy, and environmentally benign conditions. rsc.org Furan derivatives themselves are often highlighted as key "platform chemicals" derived from renewable plant biomass, such as the dehydration of carbohydrates to yield furfural (B47365) or 5-HMF. nih.govresearchgate.net

Synthesizing nitrogen-containing furan derivatives like 3-acetamido-5-acetylfuran (B13792600) (3A5AF) from chitin (B13524), the second most abundant form of biomass, exemplifies this approach. rsc.org The development of one-pot processes that couple chitin hydrolysis with the dehydration of the resulting N-acetylglucosamine aligns perfectly with green chemistry goals. rsc.org Furthermore, reaction efficiency can be enhanced by using green solvents like water or recyclable ionic liquids and by designing highly active and stable catalysts that can be easily recovered and reused. rsc.orgmdpi.com For example, the synthesis of diisocyanates containing a furan ring has been achieved through a non-phosgene route using dimethyl carbonate as a green reagent and recyclable catalysts, representing an intrinsically safer pathway. rsc.org The Diels-Alder reaction is also considered a prime example of a green process due to its 100% atom economy. nih.gov These principles provide a clear roadmap for developing future syntheses of 5-(Furan-3-yl)-2-methoxyaniline that are not only efficient but also sustainable.

Chemical Reactivity and Transformations of 5 Furan 3 Yl 2 Methoxyaniline

Reactions at the Aniline (B41778) Moiety

The aniline portion of 5-(Furan-3-yl)-2-methoxyaniline is the focal point for a variety of chemical transformations. These reactions can be broadly categorized into electrophilic substitutions on the aromatic ring and derivatizations of the primary amino group.

Electrophilic Aromatic Substitution on the Aniline Ring

The aniline ring in 5-(Furan-3-yl)-2-methoxyaniline is highly activated towards electrophilic aromatic substitution due to the powerful ortho-, para-directing amino and methoxy (B1213986) substituents. The amino group is generally the more potent activating group, followed by the methoxy group. The furan-3-yl substituent at the C5 position also influences the ring's electron density. The available positions for substitution on the aniline ring are C3, C4, and C6. The combined directing effects of the -NH₂ group (to C4 and C6) and the -OCH₃ group (to C3) suggest that incoming electrophiles will preferentially target the C4 and C6 positions.

Due to the high activation of the ring, electrophilic substitution reactions like halogenation, nitration, and sulfonation are expected to proceed under relatively mild conditions. For instance, the nitration of 2-methoxyaniline is known to produce 2-methoxy-5-nitroaniline. nih.gov Given that the 5-position is occupied in the target molecule, substitution is predicted to occur at the other activated sites.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Predicted Product(s) |

|---|---|---|

| Bromination | Br₂ in acetic acid | 4-Bromo-5-(furan-3-yl)-2-methoxyaniline and/or 6-Bromo-5-(furan-3-yl)-2-methoxyaniline |

| Nitration | HNO₃/H₂SO₄ at low temp. | 4-Nitro-5-(furan-3-yl)-2-methoxyaniline and/or 6-Nitro-5-(furan-3-yl)-2-methoxyaniline |

Friedel-Crafts alkylation and acylation reactions on highly activated, amine-substituted rings are often challenging. The primary amino group can act as a Lewis base and coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to deactivation of the ring. researchgate.net This complexation can prevent the desired reaction. Furthermore, strong Lewis acids can cause undesirable side reactions, such as the demethylation of the methoxy group. stackexchange.com

To circumvent these issues, two strategies are typically employed:

Protection of the Amino Group: The amino group can be protected, for example, through acylation to form an amide. The resulting acetamido group is less basic and is still an ortho-, para-director, allowing the Friedel-Crafts reaction to proceed. The protecting group can be removed subsequently.

Use of Milder Catalysts: For highly activated systems, milder Lewis acids such as ZnCl₂ or TiCl₄, or rare-earth metal triflates, can be effective and may not require protection of the amine. stackexchange.com

Table 2: Predicted Friedel-Crafts Acylation (via protected amine)

| Step | Reagent | Intermediate/Product |

|---|---|---|

| 1. Protection | Acetic Anhydride (B1165640) | N-(5-(Furan-3-yl)-2-methoxyphenyl)acetamide |

| 2. Acylation | Acetyl chloride, AlCl₃ | N-(4-Acetyl-5-(furan-3-yl)-2-methoxyphenyl)acetamide |

Derivatization of the Amino Group

The primary amino group of 5-(Furan-3-yl)-2-methoxyaniline is a versatile functional handle for synthesizing a wide array of derivatives through reactions such as acylation, alkylation, sulfonylation, and condensation with carbonyls. mdpi.com

The nucleophilic amino group readily reacts with various electrophilic reagents to form amides, secondary or tertiary amines, and sulfonamides, respectively. These reactions are fundamental for modifying the compound's properties and for building more complex molecules.

Table 3: Derivatization Reactions of the Amino Group

| Reaction Type | Reagent Class | General Product Structure |

|---|---|---|

| Acylation | Acyl Halides (R-COCl) or Anhydrides ((R-CO)₂O) | N-(5-(Furan-3-yl)-2-methoxyphenyl)amide |

| Alkylation | Alkyl Halides (R-X) | N-Alkyl-5-(furan-3-yl)-2-methoxyaniline |

| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | N-(5-(Furan-3-yl)-2-methoxyphenyl)sulfonamide |

A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. wikipedia.org 5-(Furan-3-yl)-2-methoxyaniline, as a primary aniline, undergoes condensation with aldehydes or ketones to form the corresponding imines, which in this case are specifically termed Schiff bases or anils. wikipedia.orgnih.gov

This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine. researchgate.netyoutube.com The reaction is often catalyzed by a small amount of acid and is typically reversible. The formation of Schiff bases from substituted anilines and various aldehydes is a well-established synthetic method. nih.govneliti.com

Table 4: Synthesis of Schiff Base Derivatives

| Carbonyl Compound | Reagent Name | Product Name |

|---|---|---|

| Benzaldehyde | Benzaldehyde | (E)-N-Benzylidene-5-(furan-3-yl)-2-methoxyaniline |

| Acetone | Propan-2-one | N-(Propan-2-ylidene)-5-(furan-3-yl)-2-methoxyaniline |

Diazotization and Subsequent Transformations

The primary aromatic amine group in 5-(Furan-3-yl)-2-methoxyaniline is readily susceptible to diazotization. This reaction involves treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. organic-chemistry.orgresearchgate.net The resulting arenediazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, making it a valuable precursor in organic synthesis. organic-chemistry.org

The general mechanism for diazotization involves the formation of a nitrosonium ion (NO⁺), which acts as an electrophile and attacks the nitrogen atom of the primary amine. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion (-N₂⁺). youtube.com

Key Transformations of the Diazonium Salt:

Sandmeyer Reaction: The diazonium group can be replaced by a variety of nucleophiles, often with the aid of a copper(I) salt catalyst. For instance, treatment with CuCl, CuBr, or CuCN would introduce a chloro, bromo, or cyano group, respectively, onto the benzene (B151609) ring at the position of the original amine.

Schiemann Reaction: Heating the diazonium salt with fluoroboric acid (HBF₄) leads to the formation of an aryl fluoride (B91410).

Gattermann Reaction: Similar to the Sandmeyer reaction, this transformation uses copper powder instead of a copper salt to introduce a halide.

Hydrolysis: Heating the aqueous solution of the diazonium salt results in its replacement by a hydroxyl group, yielding a phenol (B47542).

Reduction: The diazonium group can be removed and replaced with a hydrogen atom (hydro-de-diazotization) using reducing agents such as hypophosphorous acid (H₃PO₂).

Table 1: Potential Products from Diazotization of 5-(Furan-3-yl)-2-methoxyaniline

| Reagent(s) | Reaction Type | Product |

|---|---|---|

| NaNO₂, HCl (0-5 °C) | Diazotization | 5-(Furan-3-yl)-2-methoxybenzenediazonium chloride |

| CuCl / HCl | Sandmeyer | 1-Chloro-5-(furan-3-yl)-2-methoxyaniline |

| CuBr / HBr | Sandmeyer | 1-Bromo-5-(furan-3-yl)-2-methoxyaniline |

| CuCN / KCN | Sandmeyer | 3-(4-Methoxy-3-cyanophenyl)furan |

| HBF₄, heat | Schiemann | 1-Fluoro-5-(furan-3-yl)-2-methoxyaniline |

| H₂O, heat | Hydrolysis | 5-(Furan-3-yl)-2-methoxyphenol |

| H₃PO₂ | Reduction | 1-(Furan-3-yl)-4-methoxybenzene |

Reactions at the Furan (B31954) Moiety

The furan ring in 5-(Furan-3-yl)-2-methoxyaniline is an electron-rich heterocycle and is susceptible to various reactions, particularly electrophilic attack. Its reactivity is influenced by the attached methoxy-substituted phenyl group.

Furan readily undergoes electrophilic aromatic substitution, being significantly more reactive than benzene. pearson.compearson.com The substitution typically occurs at the C2 and C5 positions (α-positions) because the carbocation intermediate formed by attack at these positions is more resonance-stabilized than the intermediate from attack at the C3 or C4 positions (β-positions). chemicalbook.comquora.com

In 5-(Furan-3-yl)-2-methoxyaniline, the furan ring is substituted at the 3-position. The incoming electrophile will preferentially attack the vacant α-positions, namely C2 and C5. The electronic nature of the 2-methoxyaniline substituent will influence the relative reactivity of these two positions.

Examples of Electrophilic Substitution Reactions on Furan:

Nitration: Can be achieved with mild nitrating agents like acetyl nitrate (B79036) at low temperatures to yield 2-nitrofuran (B122572) derivatives. youtube.com

Halogenation: Bromination or chlorination occurs readily, often without a Lewis acid catalyst, to give 2-halofurans. pearson.comchegg.com

Sulfonation: Can be accomplished using a pyridine-sulfur trioxide complex. youtube.com

Friedel-Crafts Acylation: Typically performed with acid anhydrides and a mild Lewis acid catalyst like boron trifluoride to produce 2-acylfurans. youtube.com

For 5-(Furan-3-yl)-2-methoxyaniline, electrophilic attack on the furan ring would lead to a mixture of 2- and 5-substituted products.

The furan ring is sensitive to oxidizing and reducing agents.

Oxidation: Oxidation of the furan ring can lead to ring-opened products. Depending on the oxidant and reaction conditions, various products can be obtained. researchgate.net For example, oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or N-bromosuccinimide (NBS) in the presence of water or alcohols can lead to the formation of unsaturated 1,4-dicarbonyl compounds through oxidative dearomatization. nih.govnih.gov

Reduction: The furan ring can be reduced to either a dihydrofuran or a fully saturated tetrahydrofuran (B95107) derivative. Catalytic hydrogenation is a common method. For 3-aryl substituted furans, selective reduction to 2,5-dihydrofurans can be achieved using Brønsted acids like trifluoroacetic acid (TFA) with a silane (B1218182) reducing agent. acs.org Using a stronger acid like trifluoromethanesulfonic acid (TfOH) can lead to the fully reduced tetrahydrofuran. acs.org

Table 2: Potential Oxidation and Reduction Products of the Furan Moiety

| Reaction Type | Reagent(s) | Potential Product Class |

|---|---|---|

| Oxidation | m-CPBA or NBS/H₂O | Unsaturated 1,4-dicarbonyl compound |

| Partial Reduction | TFA, Et₃SiH | 2,5-Dihydrofuran derivative |

| Full Reduction | TfOH, Et₃SiH | Tetrahydrofuran derivative |

| Full Reduction | H₂, Pd/C or PtO₂ | Tetrahydrofuran derivative |

Ring-Opening and Rearrangement Reactions of the Furan System

The furan ring can undergo ring-opening reactions under various conditions, highlighting its use as a synthetic equivalent for 1,4-dicarbonyl compounds. researchgate.net Acid-catalyzed hydrolysis of furans can lead to the formation of a 1,4-diketone. youtube.com

A notable transformation is the Achmatowicz reaction, where a furfuryl alcohol is oxidized, often with NBS or m-CPBA, to a dihydropyranone. researchgate.net While the parent compound is not a furfuryl alcohol, derivatives could be synthesized to undergo this rearrangement.

Furthermore, oxidative rearrangement of 3-furyl alcohols, which can be prepared from 3-furfural, with reagents like NBS can lead to 2-substituted 3-furfurals. nih.gov This demonstrates the potential for rearrangement within the furan system itself.

Reactions Involving Both Moieties or Inter-Ring Effects

The furan and benzene rings are connected via a single bond, allowing for π-conjugation between the two aromatic systems. This conjugation affects the electron distribution across the entire molecule. The furan ring, being electron-rich, can donate electron density to the benzene ring. Conversely, the electronic nature of the substituents on the benzene ring (the activating methoxy and amino groups) can influence the electron density of the furan ring.

Intramolecular Cyclization Pathways

There is currently no published scientific literature detailing the intramolecular cyclization pathways of 5-(Furan-3-yl)-2-methoxyaniline. Theoretical possibilities for cyclization exist, such as the potential for the aniline nitrogen to interact with the furan ring under certain conditions, possibly leading to the formation of fused heterocyclic systems like furoquinolines. However, without experimental data, the specific conditions, catalysts, and resulting products of such reactions are unknown.

Catalytic Transformations Utilizing 5-(Furan-3-yl)-2-methoxyaniline

Similarly, the role of 5-(Furan-3-yl)-2-methoxyaniline in catalytic transformations is not documented in the available scientific literature.

Use as a Ligand Precursor in Coordination Chemistry

The presence of both a soft donor (furan) and a hard donor (aniline nitrogen) site within the molecule suggests its potential to act as a bidentate or monodentate ligand in coordination chemistry. The formation of metal complexes with this ligand could, in theory, be explored. However, no studies have been published on the synthesis, characterization, or application of metal complexes involving 5-(Furan-3-yl)-2-methoxyaniline as a ligand.

Role in Organic Catalysis

There are no documented instances of 5-(Furan-3-yl)-2-methoxyaniline being employed as an organocatalyst or as a precursor to a catalytically active species.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A full suite of NMR experiments would be required for an unambiguous assignment of all proton and carbon signals of 5-(Furan-3-yl)-2-methoxyaniline.

A thorough review of scientific literature and chemical databases did not yield specific experimental ¹H and ¹³C NMR spectral data for 5-(Furan-3-yl)-2-methoxyaniline. While data exists for structurally related compounds such as 5-(Furan-3-yl)pyrimidine and 5-(Ethylsulfonyl)-2-methoxyaniline, direct spectral values for the title compound are not publicly available. nih.govorgsyn.org

For a complete analysis, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the aniline (B41778) and furan (B31954) rings, as well as a singlet for the methoxy (B1213986) group protons. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) would be critical for assigning the specific position of each proton.

Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. The chemical shifts would help differentiate between the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbon of the methoxy group.

A hypothetical data table for the expected NMR signals is presented below for illustrative purposes, but it must be emphasized that these are predicted values and have not been experimentally verified from the searched sources.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aniline-H3 | ||

| Aniline-H4 | ||

| Aniline-H6 | ||

| Furan-H2 | ||

| Furan-H4 | ||

| Furan-H5 | ||

| OCH₃ | ||

| NH₂ | ||

| Aniline-C1 | ||

| Aniline-C2 | ||

| Aniline-C3 | ||

| Aniline-C4 | ||

| Aniline-C5 | ||

| Aniline-C6 | ||

| Furan-C2 | ||

| Furan-C3 | ||

| Furan-C4 | ||

| Furan-C5 | ||

| OCH₃ |

Note: This table is for illustrative purposes only. Actual experimental data is not available in the searched literature.

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assembly of a molecule by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the aniline and furan rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish correlations between protons and their directly attached carbon atoms (¹H-¹³C one-bond correlations), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings between protons and carbons (typically 2-3 bonds). It would be instrumental in connecting the furan and aniline fragments by showing correlations between furan protons and aniline carbons, and vice-versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity. It would be useful to confirm the spatial relationship between, for example, the methoxy group protons and the proton at position 6 of the aniline ring.

A comprehensive search of the available literature did not provide any specific 2D NMR data (COSY, HSQC, HMBC, or NOESY) for 5-(Furan-3-yl)-2-methoxyaniline.

Solid-state NMR (ssNMR) can provide valuable information about the structure, conformation, and dynamics of molecules in the solid phase. This technique would be particularly useful for studying polymorphism and the packing of 5-(Furan-3-yl)-2-methoxyaniline in its crystalline state. However, no solid-state NMR studies for this specific compound have been reported in the reviewed scientific literature.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For 5-(Furan-3-yl)-2-methoxyaniline (C₁₁H₁₁NO₂), the exact mass can be calculated.

Based on the searches conducted, no experimental HRMS data for 5-(Furan-3-yl)-2-methoxyaniline has been published. For related compounds, HRMS data has been reported, confirming the utility of this technique. orgsyn.org

Data Table: Calculated Molecular Mass

| Compound Name | Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|---|---|

| 5-(Furan-3-yl)-2-methoxyaniline | C₁₁H₁₁NO₂ | 190.0863 |

Analysis of the fragmentation pattern in a mass spectrum, often generated by techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), can help confirm a proposed structure. Key fragment ions would be expected from the cleavage of the bond between the two rings, the loss of the methoxy group, or fragmentation of the furan ring.

No specific studies detailing the mass spectrometric fragmentation pattern of 5-(Furan-3-yl)-2-methoxyaniline were found in the available literature. Analysis of a related compound, 5-(Furan-3-yl)pyrimidine, shows characteristic fragmentation that helps confirm its structure. orgsyn.org A similar analysis would be necessary for the definitive identification of the title compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a fundamental tool for identifying the functional groups and understanding the structural nuances of a molecule.

Identification of Characteristic Functional Group Frequencies

An experimental FT-IR and FT-Raman spectrum would be required to identify the characteristic vibrational frequencies. Based on the known frequencies for related structural motifs, one could anticipate the following:

N-H Stretching: The aniline group would exhibit characteristic symmetric and asymmetric stretching vibrations for the N-H bonds, typically in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching from both the benzene (B151609) and furan rings would appear around 3000-3100 cm⁻¹. The methoxy group's C-H stretching would be observed in the 2850-2960 cm⁻¹ range.

C=C Stretching: Aromatic C=C stretching vibrations from both rings would be expected between 1450 and 1620 cm⁻¹.

C-O Stretching: The furan ring's C-O-C ether stretch and the methoxy group's Ar-O-CH₃ ether stretches would produce strong bands, typically in the 1000-1300 cm⁻¹ region.

N-H Bending: The in-plane bending (scissoring) vibration of the -NH₂ group would likely be found near 1590-1650 cm⁻¹.

A data table of observed and assigned frequencies would be constructed from this experimental data.

Table 1: Hypothetical Characteristic IR and Raman Frequencies for 5-(Furan-3-yl)-2-methoxyaniline

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Amine (-NH₂) | 3400-3500 | Asymmetric N-H Stretch |

| Amine (-NH₂) | 3300-3400 | Symmetric N-H Stretch |

| Aromatic C-H | 3000-3100 | C-H Stretch |

| Methoxy (-OCH₃) | 2850-2960 | C-H Stretch |

| Aromatic C=C | 1450-1620 | C=C Stretch |

| Aryl Ether (Ar-O) | 1200-1275 | Asymmetric C-O Stretch |

Analysis of Vibrational Modes and Conformational Insights

A detailed analysis of vibrational modes, often aided by computational methods like Density Functional Theory (DFT), would be necessary. niscpr.res.inresearchgate.netresearchgate.net Such an analysis could provide insights into:

The coupling of vibrational modes between the furan and aniline rings.

The conformational preferences of the molecule, such as the rotational orientation of the furan ring relative to the aniline ring and the orientation of the methoxy group.

The planarity of the molecular structure by examining out-of-plane bending modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Electronic Transitions and Conjugation Effects

An experimental UV-Vis spectrum would reveal the wavelengths of maximum absorption (λmax). For a conjugated system like 5-(Furan-3-yl)-2-methoxyaniline, one would expect to observe π → π* transitions. The conjugation between the furan ring and the substituted benzene ring would influence the energy of these transitions. The electron-donating nature of the amino and methoxy groups would likely cause a bathochromic (red) shift compared to unsubstituted biphenyl-like systems. Theoretical calculations using Time-Dependent DFT (TD-DFT) would be instrumental in assigning the specific electronic transitions observed. globalresearchonline.net

Solvatochromic Behavior

To study solvatochromism, UV-Vis spectra would need to be recorded in a series of solvents with varying polarities. The change in the position of the absorption maxima with solvent polarity (solvatochromic shift) would indicate changes in the electronic distribution of the molecule between the ground and excited states. A positive solvatochromism (red shift with increasing polarity) would suggest that the excited state is more polar than the ground state.

X-ray Crystallography and Solid-State Structure Determination

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This analysis would provide precise data on:

Bond lengths and bond angles.

The dihedral angle between the furan and aniline rings, confirming the molecule's conformation.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group and π-π stacking between the aromatic rings.

Without single crystals of sufficient quality, this analysis is not possible. To date, no crystal structure for 5-(Furan-3-yl)-2-methoxyaniline has been deposited in crystallographic databases.

Single Crystal X-ray Diffraction for Absolute Structure

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute three-dimensional structure of a crystalline solid. This technique involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is analyzed to map the electron density within the crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.

For a compound such as 5-(Furan-3-yl)-2-methoxyaniline, obtaining a suitable single crystal would be the first critical step. The process typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization methods. Once a crystal is obtained, SCXRD analysis would provide unequivocal proof of its molecular structure.

While data for the title compound is unavailable, the analysis of a related furan-containing spiro-fused polycyclic aromatic compound provides an example of the detailed information that can be obtained. nih.gov The structure was solved and refined to yield precise cell parameters and the final R1 and wR2 values, which indicate the quality of the fit between the experimental data and the structural model. nih.gov

Table 1: Illustrative Crystallographic Data for a Related Furan-Containing Compound. This data is for the compound rac-1 (C29H16OS) and is presented for demonstrative purposes only. nih.gov

| Parameter | Value |

| Empirical Formula | C29H16OS |

| Formula Weight | 412.48 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Dimensions | a = 14.2753(3) Å, b = 9.8401(2) Å, c = 15.7643(3) Å |

| β = 114.4630(10)° | |

| Volume | 2015.63(7) ų |

| Z | 4 |

| Calculated Density | 1.359 g/cm³ |

| Temperature | 193(2) K |

| Final R indices [I>2σ(I)] | R1 = 0.0688, wR2 = 0.2028 |

Data sourced from Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. nih.gov

In the case of 5-(Furan-3-yl)-2-methoxyaniline, such analysis would confirm the connectivity of the furan and methoxy-aniline moieties and reveal the planarity or torsion between the two aromatic rings.

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, SCXRD also reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π–π stacking interactions. These interactions are fundamental to the material's bulk properties, including its melting point, solubility, and stability.

In the crystal structure of related furan derivatives, various intermolecular interactions have been observed. For instance, studies on furan-containing compounds have identified C–H⋯O and C–H⋯N hydrogen bonds, as well as π–π stacking, as key forces in stabilizing the crystal packing. nih.goviucr.orguni-frankfurt.de In one example, the crystal structure of a furan-containing benzodiazepine (B76468) derivative is stabilized by layers of molecules connected through N—H⋯O hydrogen bonds and slipped π–π stacking interactions. iucr.orgiucr.org A Hirshfeld surface analysis of this compound indicated that H···H (46.8%), H···O/O···H (23.5%), and H···C/C···H (15.8%) contacts are the most significant, highlighting the dominance of van der Waals forces. iucr.orgiucr.org

Other Advanced Characterization Techniques

Circular Dichroism (if chiral derivatives are relevant)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While 5-(Furan-3-yl)-2-methoxyaniline itself is not chiral, the synthesis of chiral derivatives, for example, through substitution at the amine or furan ring, would necessitate the use of CD spectroscopy for stereochemical characterization.

The absolute configuration of chiral furanone derivatives, for instance, has been determined using vibrational circular dichroism (VCD). acs.org Similarly, electronic circular dichroism (ECD) has been used to assign the absolute configuration of diastereomers of other furan-containing compounds. arxiv.org Should chiral derivatives of 5-(Furan-3-yl)-2-methoxyaniline be developed, CD spectroscopy would be indispensable for:

Determining the absolute configuration of enantiomers.

Assessing the enantiomeric purity of a sample.

Studying conformational changes of the chiral molecule in solution.

The technique relies on comparing experimentally measured CD spectra with those predicted by quantum chemical calculations, providing a reliable method for structural assignment of complex chiral molecules. arxiv.org

Thermal Analysis (e.g., TGA, DSC) for Purity and Stability

Thermal analysis techniques are essential for evaluating the purity and thermal stability of a compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the two most common methods. libretexts.orgctherm.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ctherm.com A TGA thermogram for 5-(Furan-3-yl)-2-methoxyaniline would reveal its decomposition temperature, providing a key indicator of its thermal stability. It can also indicate the presence of residual solvents or water if mass loss is observed at lower temperatures. For many organic compounds, decomposition temperatures are critical for determining safe handling and storage conditions. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. mdpi.com A DSC thermogram can identify:

Melting point: A sharp endothermic peak indicates the melting point of a pure crystalline substance. The sharpness of the peak is an indicator of purity.

Glass transitions: A step-like change in the baseline indicates a glass transition, characteristic of amorphous solids.

Crystallization: An exothermic peak can indicate the crystallization of a substance from an amorphous state or a melt.

Decomposition: Exothermic or endothermic peaks at higher temperatures can correspond to decomposition events, often correlated with mass loss in TGA.

Table 2: Illustrative Thermal Analysis Data. This table presents hypothetical data for 5-(Furan-3-yl)-2-methoxyaniline to demonstrate how results from TGA and DSC would be reported.

| Analysis Type | Parameter | Hypothetical Value | Interpretation |

| DSC | Melting Point (Tₘ) | 155 °C | Sharp endotherm, indicating a pure crystalline solid. |

| TGA | Onset of Decomposition (Tₔ) | 280 °C | Indicates the temperature at which significant thermal degradation begins. |

| TGA | Residue at 600 °C | < 1% | Suggests complete decomposition or volatilization. |

Combined, TGA and DSC provide a comprehensive profile of a compound's thermal behavior, which is vital for quality control, stability assessment, and processing considerations. mdpi.comresearchgate.net

In-Depth Computational Analysis of 5-(Furan-3-yl)-2-methoxyaniline Remains Elusive in Scientific Literature

A comprehensive review of scientific databases and computational chemistry literature reveals a notable absence of specific theoretical studies on the chemical compound 5-(Furan-3-yl)-2-methoxyaniline. Despite the growing application of computational methods in characterizing molecular structures and properties, detailed research findings on this particular molecule—including quantum chemical calculations and molecular dynamics simulations—are not publicly available at this time.

The user's request for an article structured around the computational and theoretical chemistry of 5-(Furan-3-yl)-2-methoxyaniline, covering specific areas such as Density Functional Theory (DFT), Hartree-Fock (HF) calculations, and molecular dynamics, could not be fulfilled. The stringent requirement to focus solely on this compound and adhere to a detailed outline necessitates specific research data that is currently not found in the accessible scientific literature.

Searches for quantum chemical calculations pertaining to its geometry optimization, electronic structure (such as HOMO-LUMO gaps, ionization potential, and electron affinity), charge distribution, electrostatic potential maps, and vibrational frequencies yielded no specific results for 5-(Furan-3-yl)-2-methoxyaniline. Similarly, no publications detailing molecular dynamics simulations to understand its conformational flexibility and dynamic behavior were identified.

While computational studies exist for structurally related compounds, such as furan derivatives or other substituted anilines, the user's strict instructions to exclude any information not directly related to 5-(Furan-3-yl)-2-methoxyaniline prevent the use of analogous data. Extrapolating findings from different molecules would not provide the scientifically accurate and specific analysis requested.

The absence of such dedicated research could indicate that 5-(Furan-3-yl)-2-methoxyaniline has not yet been a focus of extensive theoretical investigation, or that such studies exist in proprietary research and have not been published in the public domain. Therefore, the creation of a detailed, data-rich article as per the user's outline is not possible without the foundational research data.

Computational and Theoretical Chemistry of 5 Furan 3 Yl 2 Methoxyaniline

Molecular Dynamics Simulations

Intermolecular Interactions in Solution or Condensed Phases

The behavior of 5-(furan-3-yl)-2-methoxyaniline in solution or condensed phases is governed by a variety of intermolecular interactions. Computational analysis is a powerful tool for dissecting these forces, which include hydrogen bonding, dipole-dipole interactions, and π-π stacking.

The primary amine (-NH₂) group is a potent hydrogen bond donor, while the oxygen atoms in the methoxy (B1213986) (-OCH₃) and furan (B31954) moieties, along with the nitrogen atom of the amine, can act as hydrogen bond acceptors. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the geometry and energetics of these hydrogen bonds with solvent molecules (e.g., water, alcohols) or with other molecules of 5-(furan-3-yl)-2-methoxyaniline. nih.gov These studies can quantify the strength of these interactions, which is crucial for understanding solubility and self-assembly.

Table 1: Potential Intermolecular Interactions of 5-(Furan-3-yl)-2-methoxyaniline This table is illustrative and represents the types of data generated from computational analysis.

| Interaction Type | Participating Moieties | Estimated Interaction Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Hydrogen Bonding | -NH₂ (donor) with solvent (acceptor) | -3 to -8 | DFT with PCM |

| Hydrogen Bonding | Furan/Methoxy O (acceptor) with solvent (donor) | -2 to -5 | DFT with PCM |

| π-π Stacking | Furan ring with Benzene (B151609) ring | -1 to -3 | MP2 / CCSD(T) |

| Dipole-Dipole | Global molecular dipole | Variable | DFT |

Reaction Mechanism Studies

Computational Elucidation of Synthesis Pathways

A primary route for the synthesis of 5-(furan-3-yl)-2-methoxyaniline is through a transition metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This would typically involve the reaction of a halogenated 2-methoxyaniline derivative with 3-furanylboronic acid. orgsyn.orgmdpi.com Computational chemistry, particularly DFT, provides a molecular-level understanding of the catalytic cycle. mdpi.com

The key steps in a palladium-catalyzed Suzuki coupling mechanism that can be computationally modeled are:

Oxidative Addition: The initial step where the palladium(0) catalyst inserts into the carbon-halogen bond of the substituted aniline (B41778).

Transmetalation: The transfer of the furan-3-yl group from the boronic acid to the palladium center.

Reductive Elimination: The final step where the C-C bond is formed, yielding 5-(furan-3-yl)-2-methoxyaniline and regenerating the palladium(0) catalyst.

Computational studies can map the potential energy surface for this entire cycle, identifying the structures of intermediates and the transition states that connect them. acs.org This allows for the determination of the reaction's thermodynamic and kinetic profiles, helping to optimize reaction conditions such as catalyst, ligand, and solvent choice.

Transition State Analysis for Reactivity Prediction

Transition state analysis is fundamental to predicting the reactivity and selectivity of chemical reactions. nih.gov For the synthesis of 5-(furan-3-yl)-2-methoxyaniline, computational methods are used to locate the transition state (TS) for each elementary step of the proposed reaction mechanism. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy are critical for determining the rate of a reaction.

Table 2: Illustrative Calculated Activation Energies for a Proposed Suzuki Coupling Synthesis This table is for illustrative purposes only and shows representative data from a DFT study.

| Reaction Step | Reactants | Transition State | Products | Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|---|---|

| Oxidative Addition | Pd(0)L₂ + Br-Aniline | [TS_OA] | Br-Pd(II)L₂-Aniline | +15.2 |

| Transmetalation | Br-Pd(II)L₂-Aniline + Furan-B(OH)₂ | [TS_TM] | Furan-Pd(II)L₂-Aniline | +12.5 |

| Reductive Elimination | Furan-Pd(II)L₂-Aniline | [TS_RE] | Pd(0)L₂ + Product | +21.8 |

Based on this illustrative data, reductive elimination would be the rate-determining step.

Structure-Property Relationships (excluding biological activity)

Correlation of Electronic Structure with Chemical Reactivity

The chemical reactivity of 5-(furan-3-yl)-2-methoxyaniline is intrinsically linked to its electronic structure. Computational methods can quantify various electronic properties that provide predictive power for its behavior in chemical reactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For an aniline derivative, the HOMO is typically localized on the aromatic ring and the nitrogen atom, indicating that these are the primary sites for electrophilic attack. The LUMO's location indicates the most likely sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and polarizability.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, the amine nitrogen and the oxygen atoms would be expected to be regions of negative potential.

Atomic Charges: Calculation of partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital analysis) gives a quantitative measure of the electron distribution and helps identify reactive sites.

These computational descriptors allow for a rationalization of the molecule's reactivity in various transformations, such as electrophilic aromatic substitution on the aniline or furan rings.

Hammett Constants and Substituent Effects on Reactivity

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It relates reaction rates and equilibrium constants through the equation log(k/k₀) = σρ, where σ is the substituent constant and ρ is the reaction constant. wikipedia.org

In 5-(furan-3-yl)-2-methoxyaniline, the aniline ring is substituted with a methoxy group (-OCH₃) and a furan-3-yl group. The reactivity of the amine group (e.g., in acylation or diazotization reactions) is modulated by the electronic effects of these substituents.

Furan-3-yl Group: This heterocyclic group, located para to the amine, also influences the electron density of the ring. Its electronic effect is a combination of inductive and resonance contributions. While furan itself is an electron-rich aromatic system, its effect as a substituent on another aromatic ring is complex. Computational methods can be used to estimate the Hammett constant (σ_p) for the furan-3-yl group if experimental values are unavailable. science.gov This involves calculating a property (like the pKa of a substituted benzoic acid) and comparing it to the unsubstituted parent compound. viu.ca

Table 3: Hammett Constants and Electronic Effects of Substituents on the Aniline Ring

| Substituent | Position Relative to -NH₂ | Hammett Constant (σ_p) | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|---|---|

| -OCH₃ | Ortho | -0.27 viu.ca | -I (Withdrawing) | +R (Donating) | Activating |

| -Furan-3-yl | Para | (Estimated) ~ -0.1 to -0.2 | -I (Withdrawing) | +R (Donating) | Activating |

Potential Applications of 5 Furan 3 Yl 2 Methoxyaniline and Its Derivatives in Non Biological Fields

As Intermediates in Fine Chemical Synthesis

The furan (B31954) and aniline (B41778) components of 5-(Furan-3-yl)-2-methoxyaniline are key functional groups that enable its use as a starting material or intermediate in the synthesis of a wide array of more complex organic molecules. The primary amine group allows for diazotization and coupling reactions, while the heterocyclic furan ring can participate in various cycloadditions and substitutions.

Precursors for Complex Heterocyclic Systems

The synthesis of complex, multi-ring heterocyclic systems is a cornerstone of modern organic chemistry, providing scaffolds for new materials and functional molecules. 5-(Furan-3-yl)-2-methoxyaniline is a prime candidate for constructing such systems due to its bifunctional nature. The aniline moiety is a well-established component in reactions that build larger heterocyclic frameworks. For instance, multicomponent reactions (MCRs), which combine three or more reactants in a single step, are an efficient method for generating molecular diversity. nih.govrug.nl Aniline derivatives are frequently used in MCRs like the Ugi and Groebke-Blackburn-Bienaymè reactions to produce complex structures such as indole-fused heterocycles and imidazo[1,2-a]pyrazin-8-amines. nih.govrug.nl

Research has demonstrated the synthesis of furan-fused polyheterocyclic systems and functionalized quinolines from related starting materials. nih.gov Specifically, the nickel-catalyzed Suzuki-Miyaura coupling has been successfully employed to create furan-pyrimidine structures, showcasing a reliable method for C-C bond formation involving the furan ring. orgsyn.org Given these precedents, 5-(Furan-3-yl)-2-methoxyaniline could serve as a valuable precursor, with the aniline and furan groups acting as anchor points for annulation reactions to build novel polycyclic systems with unique electronic and steric properties.

Building Blocks for Specialty Chemicals and Dyes

The production of synthetic dyes is a major segment of the chemical industry, and azo dyes, characterized by the -N=N- functional group, are among the most important classes. The synthesis of azo dyes is a classic two-step process that begins with the diazotization of a primary aromatic amine, such as an aniline derivative, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. unb.canih.gov This reaction converts the amine into a highly reactive diazonium salt.

The resulting diazonium salt is then coupled with an electron-rich aromatic compound, like a phenol (B47542) or another aniline, to form the stable azo dye. nih.gov The specific color of the dye is determined by the extended conjugated system of the final molecule, which can be fine-tuned by the choice of the initial aniline and the coupling partner.

As 5-(Furan-3-yl)-2-methoxyaniline is a primary aromatic amine, it is an ideal candidate for the diazotization step. impactfactor.orgresearchgate.net Its subsequent coupling with various aromatic partners could lead to the creation of novel azo dyes. The presence of the furan ring and the methoxy (B1213986) group would likely impart unique colors and properties, such as altered solubility and lightfastness, making them of interest as specialty dyes for textiles, printing, or other advanced applications.

Materials Science Applications

The electronic and structural properties of 5-(Furan-3-yl)-2-methoxyaniline and its derivatives make them attractive for the development of new functional materials. The combination of a conductive furan ring and a versatile aniline group opens up possibilities in organic electronics, supramolecular chemistry, and surface protection technologies.

Precursors for Organic Electronic Materials (e.g., OLEDs, conducting polymers)

The field of organic electronics relies on carbon-based materials that can transport charge. Both furan and aniline are well-known components in the design of such materials. Furan, being an analogue of thiophene, is used to construct conjugated polymers for organic photovoltaic (OPV) applications. nih.govacs.org Copolymers of furan and aniline have been synthesized and shown to possess variable electrical conductivity, with the conductivity increasing with higher aniline content. acs.orgcapes.gov.br This demonstrates that combining these two monomers is a viable strategy for creating new conducting polymers.

In the area of Organic Light Emitting Diodes (OLEDs), aniline derivatives are frequently used to create hole transport materials (HTMs) or as part of the emissive layer. nih.govsunatech.com The structure of 5-(Furan-3-yl)-2-methoxyaniline, with its potential for polymerization and derivatization, makes it a promising monomer for creating new polymers or oligomers for these applications. For example, a tetra-functional furan-containing aniline trimer has been successfully incorporated into graphene-based nanocomposites, highlighting the utility of such hybrid structures in advanced conductive materials. mdpi.com The unique combination of furan and methoxy-substituted aniline could lead to materials with tailored HOMO/LUMO energy levels, essential for efficient charge injection and transport in electronic devices.

Components in Supramolecular Assemblies or Self-Assembled Materials

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions like hydrogen bonding, and π-π stacking. The ability of molecules to self-assemble into well-defined nanostructures is critical for bottom-up fabrication of functional materials.

Research has shown that furan-embedded heteroarenes, synthesized through simple condensation reactions, can self-assemble into various nanostructures like spheres and rods when precipitated from solution. nih.gov The shape and size of these assemblies can be controlled by adjusting experimental conditions. nih.gov Given that 5-(Furan-3-yl)-2-methoxyaniline possesses both a rigid, aromatic furan ring capable of π-stacking and an aniline group that can act as a hydrogen bond donor, it is a strong candidate for designing self-assembling systems. Derivatives of this compound could be engineered to form liquid crystals, gels, or other ordered materials for applications in sensing, catalysis, or nanotechnology.

Corrosion Inhibition Studies

The prevention of metal corrosion is a significant industrial challenge, particularly in acidic environments. Organic compounds containing heteroatoms (like oxygen and nitrogen) and π-electrons are effective corrosion inhibitors because they can adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net

Both furan and aniline derivatives have been extensively studied as corrosion inhibitors for metals like steel and copper. researchgate.netnih.gov The mechanism involves the lone pair electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic rings, interacting with the vacant d-orbitals of the metal. Studies on various furan derivatives have demonstrated high inhibition efficiencies, often exceeding 95%, in hydrochloric acid solutions. nih.govacs.orgacs.orgsciopen.comuobaghdad.edu.iq These compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov

Given its molecular structure, 5-(Furan-3-yl)-2-methoxyaniline contains all the necessary features to be an effective corrosion inhibitor. The furan ring, the methoxy group's oxygen, and the aniline's nitrogen provide multiple active centers for adsorption onto a metal surface. Theoretical studies using Density Functional Theory (DFT) on similar molecules confirm that such structures have favorable electronic properties for strong adsorption and corrosion inhibition. acs.orgsciopen.comuobaghdad.edu.iq

| Inhibitor Compound | Concentration | Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Furan-2-carboxylic acid | 5 x 10⁻³ M | 0.5 M HCl | 97.6 | nih.gov |

| Furan-2,5-dicarboxylic acid | 5 x 10⁻³ M | 0.5 M HCl | 99.5 | nih.gov |

| Furan-2,5-diyldimethanol | 5 x 10⁻³ M | 0.5 M HCl | 95.8 | nih.gov |

| 5-(Furan-2-ylmethylsulfonyl-4-phenyl-2,4-dihydro acs.orgnih.govacs.orgtriazole-3-thione) | 150 ppm | 1.0 M HCl | 99.4 | sciopen.comuobaghdad.edu.iq |

| Furfuryl alcohol | Very low concentrations | 1 M HCl | High (Best of 3 tested) | researchgate.net |

Catalysis and Ligand Design

The molecular architecture of 5-(Furan-3-yl)-2-methoxyaniline suggests its potential as a versatile ligand in coordination chemistry and catalysis. The furan and aniline components can act as key binding motifs to a metal center, and the electronic nature of the ligand can be modulated by these groups. This section explores the theoretical applications of this compound and its derivatives in metal-catalyzed reactions and asymmetric catalysis.

Exploration as Ligands in Metal-Catalyzed Reactions

The furan and aniline moieties in 5-(Furan-3-yl)-2-methoxyaniline can serve as effective donors for a variety of transition metals. The nitrogen atom of the aniline group and the oxygen atom of the furan ring can act as coordination sites. This dual-coordination capability could allow the molecule to function as a bidentate ligand, which is a desirable feature for stabilizing metal catalysts and influencing their reactivity and selectivity.

The application of furan-containing compounds in transition metal-catalyzed synthesis is a growing area of research. researchgate.net Furan rings can be part of the ligand framework that supports a catalytically active metal center. researchgate.net Similarly, aniline derivatives are widely used as precursors for ligands in various catalytic systems, including cross-coupling reactions. chemrevlett.com The combination of these two functional groups in a single molecule suggests that 5-(Furan-3-yl)-2-methoxyaniline could be a valuable ligand in reactions such as Suzuki-Miyaura coupling, Heck coupling, and C-H activation. researchgate.netorgsyn.org